4-Diethoxyphosphorylphenol

Flame Retardancy Epoxy Resin Cyclotriphosphazene

4-Diethoxyphosphorylphenol (diethyl 4-hydroxyphenylphosphonate, CAS 28255-39-2) is an organophosphorus compound featuring a phenolic hydroxyl group para to a diethoxyphosphoryl moiety. It is primarily recognized as a versatile synthetic intermediate for constructing phosphorus-containing flame-retardant materials, notably cyclotriphosphazene-based resins and polyurethanes [3.0.CO;2-N" target="_blank">1].

Molecular Formula C10H15O4P
Molecular Weight 230.2 g/mol
CAS No. 28255-39-2
Cat. No. B1607629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethoxyphosphorylphenol
CAS28255-39-2
Molecular FormulaC10H15O4P
Molecular Weight230.2 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=C(C=C1)O)OCC
InChIInChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3
InChIKeyRKDQFNLPHKSPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diethoxyphosphorylphenol (CAS 28255-39-2): Core Properties and Industrial Positioning for Procurement


4-Diethoxyphosphorylphenol (diethyl 4-hydroxyphenylphosphonate, CAS 28255-39-2) is an organophosphorus compound featuring a phenolic hydroxyl group para to a diethoxyphosphoryl moiety. It is primarily recognized as a versatile synthetic intermediate for constructing phosphorus-containing flame-retardant materials, notably cyclotriphosphazene-based resins and polyurethanes [1]. The compound's bifunctional nature (phenol + phosphonate ester) enables incorporation into both condensation and nucleophilic displacement polymerizations, distinguishing it from simple aryl phosphates or phosphonates that lack a reactive phenolic handle [2].

Procurement Risks of Unvalidated 4-Diethoxyphosphorylphenol Substitutes in Flame-Retardant Synthesis


Generic substitution of 4-diethoxyphosphorylphenol with other phenolic phosphonates or non-phosphorus phenolics in cyclotriphosphazene or polyurethane flame-retardant syntheses is not advised without rigorous revalidation. The para-hydroxyl group in this compound is critical for nucleophilic attachment to cyclotriphosphazene cores, creating a phosphorus-rich hybrid structure that delivers a specific condensed-phase flame-retardant mechanism [1]. Changing the phosphonate ester (e.g., to dimethyl or diphenyl) alters hydrolytic stability and char-formation kinetics [2], while replacing the phosphonate with phosphate or phosphinate groups modifies the phosphorus oxidation state and thermal degradation pathway, directly impacting limiting oxygen index (LOI) and char yield [3].

Head-to-Head Performance Data: 4-Diethoxyphosphorylphenol-Derived Materials vs. Commercial Benchmarks


Limiting Oxygen Index (LOI) of PPCTP Epoxy vs. Epon 828 Standard

When 4-diethoxyphosphorylphenol is incorporated into the cyclotriphosphazene epoxy PPCTP, the cured resin exhibits a significantly higher Limiting Oxygen Index (LOI) than the industry-standard Epon 828 epoxy. Specifically, the PPCTP/DDM system achieved an LOI of 29.5%, compared to 21.0% for Epon 828/DDM, representing a relative increase of over 40% [1]. This demonstrates that the diethyl phosphonate functionality, carried through from the 4-diethoxyphosphorylphenol precursor, is a key contributor to enhanced flame retardancy.

Flame Retardancy Epoxy Resin Cyclotriphosphazene

Char Yield Enhancement of PPCTP Epoxy vs. Epon 828 under Nitrogen

The PPCTP epoxy, synthesized from 4-diethoxyphosphorylphenol, delivers a char yield of 42 wt% at 700°C under N2, substantially exceeding the 14 wt% char of the Epon 828 control [1]. This near-3-fold improvement in condensed-phase residue indicates that the diethyl phosphonate group promotes intumescent char formation, which acts as a mass and heat transfer barrier during combustion, a mechanistic advantage traced back to the precursor’s arylphosphonate structure.

Thermal Stability Char Formation Epoxy Resin

Tensile Strength Retention in EPPZ-Modified Polyurethane vs. Unmodified PU

Incorporation of the 4-diethoxyphosphorylphenol-derived reactive flame retardant EPPZ into polyurethane not only imparts flame retardancy but also enhances mechanical integrity. The EPPZ-containing PU (2.5 wt% P) retains a tensile strength of 18.2 MPa, which is higher than the 12.5 MPa recorded for the pure polyurethane formulation [1]. This contrasts with many additive flame retardants, which often plasticize and weaken the matrix.

Polyurethane Mechanical Property Flame Retardant

Glass-Transition Temperature Elevation in EPPZ-PU vs. Pure PU

The EPPZ-modified polyurethane exhibits a glass-transition temperature (Tg) of 85°C, significantly above the 62°C of the unmodified polyurethane when measured by DSC [1]. This 23°C increase demonstrates that the rigid cyclotriphosphazene core, constructed using 4-diethoxyphosphorylphenol, restricts chain mobility more effectively than the soft segments in the neat polymer, enhancing the upper service temperature of the material.

Thermomechanical Property Polyurethane Glass Transition

Synthetic Yield Advantage: Hexasubstituted Cyclotriphosphazene Derivative

The reaction of hexachlorocyclotriphosphazene with 4-diethoxyphosphorylphenol proceeds with complete substitution to give the hexaarylphosphono derivative in good yield (approx. 73%) [1]. In comparison, analogous reactions with non-phosphonated phenols, such as phenol or 4-bromophenol, provide similar yields but fail to incorporate the additional phosphorus flame-retardant element, requiring an extra functionalization step. The yield is also consistent with other para-substituted phenols, but the direct introduction of the phosphonate group justifies the use of this precursor in one-step flame-retardant cyclotriphosphazene synthesis.

Synthetic Efficiency Yield Phosphazene

High-Value Applications for 4-Diethoxyphosphorylphenol Backed by Quantitative Evidence


Flame-Retardant Epoxy Resins for Electronics Encapsulation

The PPCTP epoxy derived from 4-diethoxyphosphorylphenol demonstrates an LOI of 29.5% and a char yield of 42%, both significantly outperforming standard Epon 828 (21% LOI, 14% char) [1]. These metrics make it a strong candidate for semiconductor encapsulants and printed circuit board coatings where a V-0 rating in UL-94 vertical burn tests is required.

Fire-Safe Polyurethane Foams for Automotive and Upholstery

Using 4-diethoxyphosphorylphenol to synthesize the reactive EPPZ flame retardant yields PU foams with increased Tg (85°C vs. 62°C) and tensile strength (18.2 MPa vs. 12.5 MPa) compared to unmodified PU [1]. This reactive approach is ideal for molded automotive seating and furniture foam that must meet FMVSS 302 or Cal TB 117 flammability standards without plasticizer migration.

High-Phosphorus-Content Cyclotriphosphazene Building Blocks

The efficient synthesis (>73% yield) of hexakis(4-diethoxyphosphorylphenoxy)cyclotriphosphazene from this compound provides a modular, high-phosphorus intermediate [1]. The resulting hexa-phosphonate can be further derivatized for use in phosphonated calixarenes for metal extraction or as a starting point for dendritic flame retardants, leveraging the high functional group density achieved in a single step.

Additive Manufacturing of Flame-Retardant Composites

The reactive flammability of the PPCTP epoxy and EPPZ polyurethane systems, validated by LOI and TGA data [1][2], supports their formulation into UV-curable or two-component resins for stereolithography (SLA) or direct ink writing (DIW). The intrinsic flame retardancy eliminates the need for filler-based additives that could clog nozzles or compromise resolution, enabling the direct printing of compliant parts for aerospace ducts or battery housings.

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